
Ethyl 6-acetamidohexanoate
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Description
Ethyl 6-acetamidohexanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Transesterification Reactions
Ethyl 6-acetamidohexanoate undergoes transesterification with alcohols under catalytic conditions, enabling ester group modification. Key findings include:
Condition | Catalyst | Product Ester | Yield (%) | Reference |
---|---|---|---|---|
Methanol (reflux, 6 hrs) | H₂SO₄ (0.5%) | Mthis compound | 82 | |
Isopropyl alcohol (80°C) | NaOCH₃ | Isopropyl 6-acetamidohexanoate | 75 |
This reaction follows a nucleophilic acyl substitution mechanism, where the alkoxide ion attacks the ester carbonyl group. The acetamido moiety remains inert under these conditions due to its lower electrophilicity compared to the ester group.
Hydrolysis Reactions
The compound exhibits differential hydrolysis behavior depending on reaction conditions:
Acidic Hydrolysis
In 2M HCl (reflux, 4 hrs):
-
Ester group hydrolyzes to carboxylic acid.
-
Amide group remains intact due to protonation shielding.
Product : 6-Acetamidohexanoic acid (Yield: 89%).
Basic Hydrolysis
In 1M NaOH (70°C, 3 hrs):
-
Simultaneous saponification of ester and hydrolysis of amide.
Products :
Kinetic Behavior in Aqueous Systems
A related study on ethyl-6-aminohexanoate synthesis in near-critical water provides insights into reaction dynamics applicable to analogous systems :
Parameter | Acidic Condition (pH 3) | Basic Condition (pH 10) |
---|---|---|
Activation Energy (kJ/mol) | 58.2 ± 2.1 | 64.7 ± 1.8 |
Reaction Order | Second-order | Second-order |
Optimal Catalyst | SnCl₂ (98% yield) | None required |
While this data specifically addresses caprolactam ethanolysis, the kinetic framework suggests similar temperature and pH dependencies for this compound hydrolysis .
Functional Group Interactions
The acetamido group participates in hydrogen-bonding networks, influencing reactivity:
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Nucleophilic Additions : Limited at amide carbonyl due to resonance stabilization.
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Reductive Amination : Requires harsh conditions (e.g., LiAlH₄, THF, Δ) to reduce amide to amine.
Thermal Stability
Thermogravimetric analysis reveals:
-
Decomposition Onset : 218°C
-
Primary Degradation Products :
-
Ethylene (from ester cleavage)
-
Acetic acid (from amide hydrolysis)
-
Properties
IUPAC Name |
ethyl 6-acetamidohexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-10(13)7-5-4-6-8-11-9(2)12/h3-8H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXLOYQHKJWSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579091 |
Source
|
Record name | Ethyl 6-acetamidohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-42-2 |
Source
|
Record name | Ethyl 6-acetamidohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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